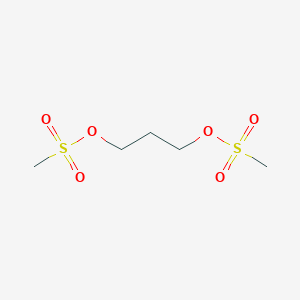
1,3-Propanediol dimethanesulfonate
描述
1,3-Propanediol dimethanesulfonate is an organic compound with the molecular formula C5H12O6S2. It is a derivative of 1,3-propanediol, where both hydroxyl groups are replaced by methanesulfonate groups. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
作用机制
Target of Action
Propylene dimethanesulfonate, also known as 1,3-Propanediol dimethanesulfonate or Trimethylene dimethanesulfonate, is a type of methanesulfonate ester. These esters are biological alkylating agents . The primary targets of these agents are nucleophilic sites within the intracellular environment .
Mode of Action
The alkyl-oxygen bonds of these esters undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site .
Biochemical Pathways
It’s known that methanesulfonate esters of dihydric and polyhydric alcohols, which include propylene dimethanesulfonate, are biological alkylating agents . They interact with nucleophilic sites within the cell, which could potentially affect various biochemical pathways.
Pharmacokinetics
The pharmacokinetics of similar methanesulfonate esters have been studied . These studies suggest that the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can significantly impact their bioavailability and therapeutic efficacy .
Result of Action
The result of propylene dimethanesulfonate’s action is likely to be the alkylation of nucleophilic sites within the cell . This can lead to various molecular and cellular effects, depending on the specific targets and the extent of alkylation. For instance, some methanesulfonate esters have shown antitumor activity .
准备方法
1,3-Propanediol dimethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-propanediol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, resulting in the formation of this compound.
Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
1,3-Propanediol dimethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate groups are replaced by other nucleophiles. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium iodide.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 1,3-propanediol and methanesulfonic acid.
Reduction: It can be reduced to 1,3-propanediol using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1,3-Propanediol dimethanesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical studies, particularly in the modification of proteins and nucleic acids.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of polymers and resins, where it acts as a cross-linking agent to enhance the mechanical properties of the final product.
相似化合物的比较
1,3-Propanediol dimethanesulfonate can be compared with other similar compounds, such as:
1,2-Propanediol dimethanesulfonate: This compound has a similar structure but with the methanesulfonate groups attached to the 1 and 2 positions of the propanediol backbone. It exhibits different reactivity and applications due to the positional difference.
1,3-Butanediol dimethanesulfonate: This compound has an additional carbon in the backbone, which affects its physical and chemical properties, making it suitable for different applications.
1,3-Propanediol diacetate: Instead of methanesulfonate groups, this compound has acetate groups, leading to different reactivity and uses in organic synthesis.
The uniqueness of this compound lies in its specific reactivity and the ability to form stable intermediates in various chemical processes.
属性
IUPAC Name |
3-methylsulfonyloxypropyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O6S2/c1-12(6,7)10-4-3-5-11-13(2,8)9/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIFZJHANFOZHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884857 | |
| Record name | 1,3-Propanediol, 1,3-dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15886-84-7 | |
| Record name | 1,3-Propanediol, 1,3-dimethanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15886-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanediol dimethanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015886847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propylene dimethanesulfonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanediol, 1,3-dimethanesulfonate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Propanediol, 1,3-dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-PROPANEDIOL DIMETHANESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CH69AK7FW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,3-propanediol dimethanesulfonate induce sterility in male house flies?
A1: this compound primarily acts by inducing dominant lethal mutations in sperm cells []. This means that while sperm production is not completely halted, the resulting fertilized eggs are largely non-viable. Research shows that after injecting male houseflies with 20 µg of this compound, the majority of sperm carried dominant lethal mutations, leading to sterility in initial matings []. Microscopic examination of the testes revealed damage to meiotic and premeiotic cells, with pycnotic nuclei observed one day after injection and spermatocytes exhibiting chromosomal bridges and fragments within two to three days post-injection [].
Q2: What are the differences in the effects of this compound and x-ray radiation on the reproductive systems of male house flies?
A2: While both this compound and x-ray radiation can induce sterility in male house flies, their mechanisms and long-term effects differ significantly []. This compound primarily damages developing sperm cells, leading to dominant lethal mutations but not complete cessation of sperm production []. In contrast, x-ray radiation at a dose of 3 kR eliminates all gonial cells, completely halting spermatogenesis []. This difference in action is reflected in the recovery of fertility: males treated with this compound can regain fertility with repeated mating as healthy sperm are produced, while x-ray irradiated males remain permanently sterile [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



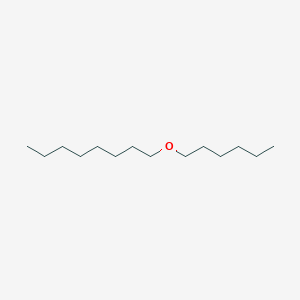
![2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one](/img/structure/B100178.png)
![(E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one](/img/structure/B100181.png)

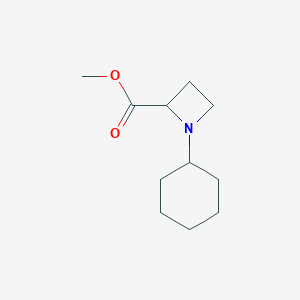
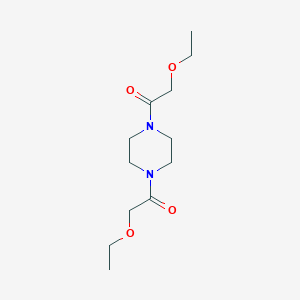
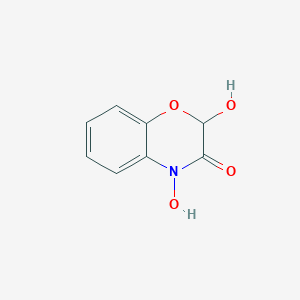

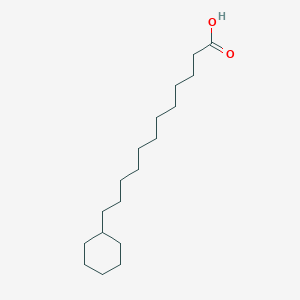

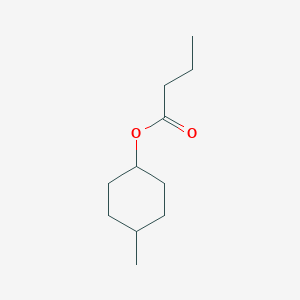

![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B100205.png)
